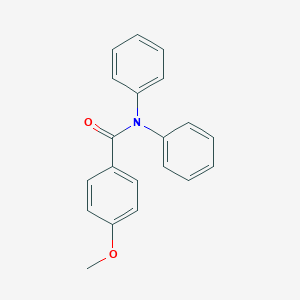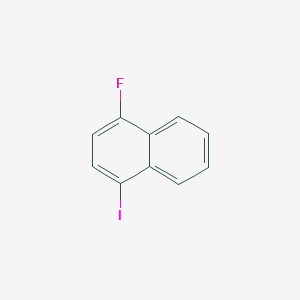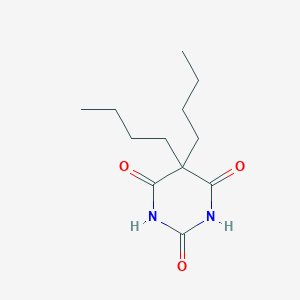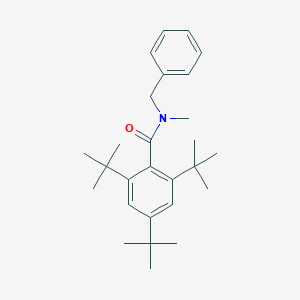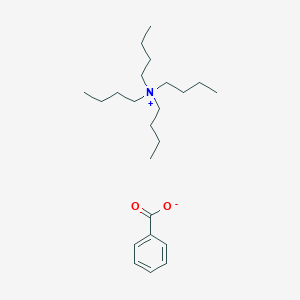
Vinyl 3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinyl 3-butenoate, also known as 2-propenyl 3-butenoate, is an organic compound that belongs to the family of vinyl esters. It has a chemical formula of C7H10O2 and a molecular weight of 126.15 g/mol. Vinyl 3-butenoate is commonly used in organic synthesis, and it has various scientific research applications.
Mechanism of Action
The mechanism of action of vinyl 3-butenoate is not well understood. However, it is believed to act as a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can be used to introduce a vinyl group into a molecule. Vinyl 3-butenoate can also undergo a Diels-Alder reaction with dienes, which can be used to synthesize cyclohexene derivatives.
Biochemical and Physiological Effects
The biochemical and physiological effects of vinyl 3-butenoate are not well studied. However, it is known to be a reactive compound that can undergo various chemical reactions. Vinyl 3-butenoate can react with nucleophiles such as thiols and amines, which can lead to the formation of adducts. These adducts can modify the function of proteins and enzymes in the body.
Advantages and Limitations for Lab Experiments
Vinyl 3-butenoate has several advantages for lab experiments. It is a readily available starting material that can be easily synthesized. It is also a versatile compound that can undergo various chemical reactions. However, vinyl 3-butenoate is a reactive compound that can be difficult to handle. It can react with nucleophiles in the lab, which can interfere with the desired reaction. Vinyl 3-butenoate can also be hazardous to handle due to its reactivity and flammability.
Future Directions
There are several future directions for the scientific research of vinyl 3-butenoate. One direction is to study its mechanism of action in more detail. This can help to understand how vinyl 3-butenoate can be used in the synthesis of various organic compounds. Another direction is to study the biochemical and physiological effects of vinyl 3-butenoate. This can help to understand the potential toxic effects of vinyl 3-butenoate and its adducts. Finally, future research can focus on developing new synthetic methods for vinyl 3-butenoate that are more efficient and environmentally friendly.
Synthesis Methods
Vinyl 3-butenoate can be synthesized through the esterification reaction between 3-butenoic acid and vinyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to form vinyl 3-butenoate. The yield of the reaction can be improved by using excess vinyl alcohol and removing the water formed during the reaction.
Scientific Research Applications
Vinyl 3-butenoate has various scientific research applications. It is commonly used in organic synthesis as a starting material for the synthesis of various organic compounds. For example, vinyl 3-butenoate can be used as a precursor for the synthesis of β-lactams, which are important building blocks for the synthesis of antibiotics. Vinyl 3-butenoate can also be used in the synthesis of chiral alcohols and ketones, which are important intermediates in the synthesis of pharmaceuticals.
properties
CAS RN |
19480-15-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
ethenyl but-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-4H,1-2,5H2 |
InChI Key |
PROZFBRPPCAADD-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)OC=C |
Canonical SMILES |
C=CCC(=O)OC=C |
Other CAS RN |
19480-15-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

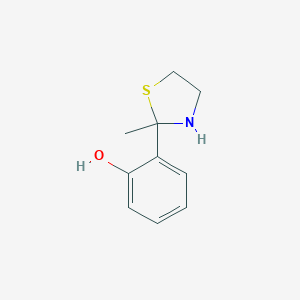
![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)



